molecular formula C19H19N3O2S2 B12145397 N-(3-methoxyphenyl)-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide

N-(3-methoxyphenyl)-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide

Cat. No.: B12145397
M. Wt: 385.5 g/mol
InChI Key: FMXPJTHRNUVSJV-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide is a useful research compound. Its molecular formula is C19H19N3O2S2 and its molecular weight is 385.5 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C19H19N3O2S2

Molecular Weight

385.5 g/mol

IUPAC Name

N-(3-methoxyphenyl)-2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetamide

InChI

InChI=1S/C19H19N3O2S2/c1-24-13-6-4-5-12(9-13)22-16(23)10-25-18-17-14-7-2-3-8-15(14)26-19(17)21-11-20-18/h4-6,9,11H,2-3,7-8,10H2,1H3,(H,22,23)

InChI Key

FMXPJTHRNUVSJV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CSC2=NC=NC3=C2C4=C(S3)CCCC4

Origin of Product

United States

Biological Activity

N-(3-methoxyphenyl)-2-(5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C19H19N3O3S
  • Molecular Weight : 369.4 g/mol
  • IUPAC Name : N-(3-methoxyphenyl)-2-(5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide

The compound features a complex structure that includes a methoxyphenyl group and a tetrahydrobenzothienopyrimidine moiety, contributing to its unique biological activities.

Anticancer Activity

Research has indicated that compounds similar to N-(3-methoxyphenyl)-2-(5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Studies : In vitro studies have shown that derivatives of benzothieno[2,3-d]pyrimidines can induce apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial membrane potential. Specific studies have demonstrated IC50 values in the micromolar range against human breast (MCF-7) and lung (A549) cancer cell lines .

The mechanisms through which N-(3-methoxyphenyl)-2-(5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide exerts its biological effects include:

  • Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to cell death.
  • Cell Cycle Arrest : Inhibition of cell cycle progression at various checkpoints.
  • Antioxidant Activity : Potential reduction of oxidative stress in cells.

Table 1: Summary of Biological Activities

Activity TypeCell Line/PathogenEffectiveness (IC50 or MIC)Reference
AnticancerMCF-7 (Breast Cancer)~10 µM
AnticancerA549 (Lung Cancer)~15 µM
AntimicrobialHelicobacter pyloriEffective

Notable Research Findings

  • A study highlighted the cytotoxic effects of related compounds on tumor cells, revealing a structure-activity relationship that suggests modifications to the methoxy group can enhance potency .
  • Another investigation into the antimicrobial properties indicated that compounds with similar scaffolds showed promising results against resistant bacterial strains .

Scientific Research Applications

Anticancer Applications

Research indicates that N-(3-methoxyphenyl)-2-(5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide exhibits notable cytotoxic effects against various cancer cell lines.

  • Cytotoxicity Studies : In vitro studies have demonstrated that derivatives of this compound can induce apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial membrane potential. Specific studies have shown IC50 values in the micromolar range against:
    • MCF-7 (Breast Cancer) : ~10 µM
    • A549 (Lung Cancer) : ~15 µM

The mechanisms through which this compound exerts its biological effects include:

  • Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to cell death.
  • Cell Cycle Arrest : Inhibition of cell cycle progression at various checkpoints.
  • Antioxidant Activity : Potential reduction of oxidative stress in cells.

Antimicrobial Applications

N-(3-methoxyphenyl)-2-(5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide has also been evaluated for its antimicrobial properties.

  • Activity Against Helicobacter pylori : Preliminary studies suggest effectiveness against this pathogen, which is known to be resistant to multiple antibiotics.

Summary of Biological Activities

Activity TypeCell Line/PathogenEffectiveness (IC50 or MIC)Reference
AnticancerMCF-7 (Breast Cancer)~10 µM
AnticancerA549 (Lung Cancer)~15 µM
AntimicrobialHelicobacter pyloriEffective

Notable Research Findings

  • Cytotoxic Effects : A study highlighted the cytotoxic effects of related compounds on tumor cells, revealing a structure-activity relationship that suggests modifications to the methoxy group can enhance potency.
  • Antimicrobial Properties : Investigation into the antimicrobial properties indicated that compounds with similar scaffolds showed promising results against resistant bacterial strains.

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